Reichardt's dye

Catalog No.
S610058
CAS No.
10081-39-7
M.F
C41H29NO
M. Wt
551.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Reichardt's dye

CAS Number

10081-39-7

Product Name

Reichardt's dye

IUPAC Name

2,6-diphenyl-4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate

Molecular Formula

C41H29NO

Molecular Weight

551.7 g/mol

InChI

InChI=1S/C41H29NO/c43-41-37(31-18-8-2-9-19-31)28-36(29-38(41)32-20-10-3-11-21-32)42-39(33-22-12-4-13-23-33)26-35(30-16-6-1-7-17-30)27-40(42)34-24-14-5-15-25-34/h1-29H

InChI Key

UWOVWIIOKHRNKU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC(=C(C(=C4)C5=CC=CC=C5)[O-])C6=CC=CC=C6)C7=CC=CC=C7

Synonyms

2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate, Reichardt's dye

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC(=C(C(=C4)C5=CC=CC=C5)[O-])C6=CC=CC=C6)C7=CC=CC=C7

Solvatochromism and Solvent Polarity Measurement:

2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate, also known as Reichardt's dye, is a well-established solvatochromic indicator. Solvatochromism refers to the phenomenon where a compound exhibits a change in its color (absorption spectrum) depending on the polarity of the solvent it is dissolved in. This property makes Reichardt's dye a valuable tool for measuring solvent polarity. The absorption maximum of the dye shifts towards longer wavelengths (red-shift) as the solvent polarity increases. This shift can be quantified using various methods, such as UV-visible spectroscopy, and used to calculate the solvent's polarity using established empirical scales like the E_T(30) scale.

Studies of Molecular Interactions:

Reichardt's dye has been used in various research studies to investigate different types of molecular interactions. Due to its sensitivity to the surrounding environment, the dye can be employed to probe interactions such as hydrogen bonding, dipole-dipole interactions, and ion-pairing. By monitoring the dye's spectral response in different environments, researchers can gain insights into the strength and nature of these interactions between molecules.

Applications in Material Science:

The solvatochromic properties of Reichardt's dye have also found applications in material science research. The dye can be incorporated into various materials, such as polymers and thin films, to create sensors for monitoring solvent polarity changes in real-time. This allows researchers to study the behavior of materials in different environments and under various stimuli.

Other Research Applications:

Beyond the mentioned applications, Reichardt's dye has been employed in various other areas of scientific research. These include studies of:

  • Micellar systems: Investigating the polarity of micelle environments.
  • Biological systems: Probing the polarity of biological membranes and studying the interactions of biomolecules.
  • Electrolyte solutions: Understanding the influence of electrolytes on solvent polarity.

Reichardt's dye, also known as Betaine 30, is an organic dye belonging to the azomerocyanine betaines class. It is renowned for its solvatochromic properties, which allow it to change color significantly depending on the polarity of the solvent in which it is dissolved. This dye exhibits one of the largest solvatochromic effects observed, with color transitions that span the entire visible spectrum. The compound was developed by Christian Reichardt during his doctoral studies under Karl Dimroth and is sometimes referred to as Dimroth–Reichardt dye due to its historical context .

The mechanism of action of Reichardt's dye as a solvatochromic indicator relies on the interplay between its molecular structure and the surrounding solvent. In low-polarity solvents, the dye exists primarily in its ground state, exhibiting a green color. In high-polarity solvents, the dye becomes stabilized in an excited state due to increased solvation of the charged groups, resulting in a shift towards a red color [].

, particularly with alkylating agents. For instance, studies have shown that it can react with compounds like 4-chloro-1-butanol and ethyl methanesulfonate. The reaction can be monitored spectrophotometrically, revealing significant changes in UV absorption at specific wavelengths depending on the solvent used . These reactions are crucial for understanding its utility in detecting genotoxic impurities in pharmaceuticals.

While Reichardt's dye is primarily recognized for its chemical properties, it also exhibits biological activity. It has been utilized in studies to detect DNA damage by reacting with phosphate groups on DNA, forming a distinctive red-colored product . This property highlights its potential applications in biological assays and toxicology.

The synthesis of Reichardt's dye involves several steps:

  • Nitration: 2,6-Diphenylphenol is nitrated using diluted nitric acid to produce 4-nitro-2,6-diphenylphenol.
  • Reduction: The nitro compound is then reduced with sodium dithionite to yield the corresponding amine.
  • Formation of Hydrogen Sulfate: This amine is reacted in the presence of sodium acetate in ethanol with 2,4,6-triphenylpyrylium hydrogen sulfate to form the hydrogen sulfate of the dye.
  • Betainization: Finally, sodium hydroxide is added to convert the hydrogen sulfate into the betaine form of Reichardt's dye .

Reichardt's dye finds applications across various fields:

  • Solvent Polarity Measurement: Its solvatochromic properties make it an excellent tool for measuring solvent polarity.
  • Chemical Demonstrations: The dramatic color changes are often used in educational settings to illustrate concepts related to solvent effects and molecular interactions.
  • Biological Assays: Its ability to detect DNA damage allows it to be employed in toxicological studies and pharmaceutical testing .

Research has demonstrated that Reichardt's dye interacts significantly with various solvents and solute molecules. Its solvatochromic behavior is sensitive not only to solvent polarity but also to hydrogen bonding and other intermolecular interactions. Studies indicate that hydrogen-bonded complexes involving Reichardt's dye are particularly responsive to changes in global polarity, making it a valuable compound for understanding solvation dynamics .

Reichardt's dye shares characteristics with several other compounds known for their solvatochromic properties. Here are some notable comparisons:

Compound NameSolvatochromic PropertiesUnique Features
Nile RedModerateUsed primarily as a lipophilic probe
Merocyanine 540HighExhibits distinct color changes based on pH
FluoresceinModerateCommonly used as a fluorescent tracer
Coumarin 153HighSensitive to solvent viscosity

Reichardt's dye is unique due to its extreme sensitivity to solvent polarity changes and its extensive color range across the visible spectrum, making it especially useful for both educational demonstrations and analytical applications.

XLogP3

11.1

Wikipedia

Reichardt's dye

Dates

Modify: 2023-08-15

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